Cas no 942002-69-9 (N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide)

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a synthetic organic compound featuring a benzothiazole core substituted with an ethoxy group at the 6-position, further functionalized with a benzyl and a 3-methanesulfonylbenzamide moiety. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or scaffold for bioactive molecule development. The presence of the methanesulfonyl group enhances electrophilic reactivity, while the benzothiazole framework may contribute to binding affinity in target interactions. The compound’s defined stereochemistry and purity make it suitable for precise synthetic applications. Its stability under standard conditions ensures reliable handling in laboratory settings. Further studies may explore its pharmacological or material science applications.
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide structure
942002-69-9 structure
Product name:N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
CAS No:942002-69-9
MF:C24H22N2O4S2
MW:466.572483539581
CID:5503188

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
    • N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
    • Inchi: 1S/C24H22N2O4S2/c1-3-30-19-12-13-21-22(15-19)31-24(25-21)26(16-17-8-5-4-6-9-17)23(27)18-10-7-11-20(14-18)32(2,28)29/h4-15H,3,16H2,1-2H3
    • InChI Key: RFVGOOJFRHURAJ-UHFFFAOYSA-N
    • SMILES: C(N(CC1=CC=CC=C1)C1=NC2=CC=C(OCC)C=C2S1)(=O)C1=CC=CC(S(C)(=O)=O)=C1

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2737-1673-2μmol
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
942002-69-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2737-1673-25mg
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
942002-69-9 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2737-1673-50mg
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
942002-69-9 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2737-1673-100mg
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
942002-69-9 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2737-1673-10μmol
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
942002-69-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2737-1673-40mg
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
942002-69-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2737-1673-20μmol
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
942002-69-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2737-1673-10mg
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
942002-69-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2737-1673-30mg
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
942002-69-9 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2737-1673-15mg
N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
942002-69-9 90%+
15mg
$89.0 2023-05-16

Additional information on N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Comprehensive Overview of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (CAS No. 942002-69-9)

N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (CAS No. 942002-69-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the benzothiazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of a methanesulfonyl group and an ethoxy substituent enhances its reactivity and solubility, making it a valuable intermediate in drug discovery and development.

In recent years, the demand for benzothiazole derivatives has surged, driven by their role in targeting various enzymes and receptors. Researchers are particularly interested in N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide due to its potential as a modulator of inflammatory pathways and its application in neurodegenerative disease research. The compound's CAS No. 942002-69-9 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

The synthesis of N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves multi-step organic reactions, including condensation and sulfonylation. Its benzothiazole core is synthesized via cyclization of substituted anilines, followed by functionalization with a benzyl group and a methanesulfonylbenzamide moiety. These steps ensure high purity and yield, critical for laboratory and industrial applications.

One of the most discussed topics in the context of benzothiazole-based compounds is their potential in cancer therapy. Preliminary studies suggest that N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide may exhibit selective cytotoxicity against certain cancer cell lines. This has led to increased searches for "benzothiazole anticancer agents" and "CAS 942002-69-9 applications" in scientific literature and patent databases.

Another area of interest is the compound's role in central nervous system (CNS) drug development. The ethoxy and benzyl groups in its structure contribute to its ability to cross the blood-brain barrier, a key requirement for CNS-active drugs. This property has sparked investigations into its use for treating conditions like Alzheimer's and Parkinson's diseases, aligning with the growing focus on neurodegenerative disorders in medical research.

From a commercial perspective, N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is available as a high-purity reference standard for analytical and research purposes. Suppliers often highlight its CAS No. 942002-69-9 to ensure accurate identification, as the compound's name is complex and prone to transcription errors. Researchers frequently search for "buy 942002-69-9" or "N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide supplier" to source the material for their studies.

In summary, N-benzyl-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide (CAS No. 942002-69-9) represents a promising compound in medicinal chemistry, with applications spanning from oncology to neuroscience. Its unique structure and functional groups make it a subject of ongoing research, and its CAS number serves as a critical identifier in scientific and commercial contexts. As interest in benzothiazole derivatives continues to grow, this compound is likely to remain a focal point in drug discovery efforts.

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